4-Methyl-7,11-heptadecadienoic acid

Antifungal fatty acid Agar diffusion assay Structure-activity relationship

4-Methyl-7,11-heptadecadienoic acid (4MEHDDA; CAS 157998-94-2) is a C18 branched-chain diunsaturated fatty acid first isolated from Sporothrix flocculosa and Sporothrix rugulosa liquid cultures. It belongs to the long-chain fatty acid class (LipidMaps LMFA01020427) and is characterized by (7Z,11Z) double bonds with a methyl substituent at position 4, yielding a molecular formula of C18H32O2 and an exact mass of 280.24023 Da.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
Cat. No. B1250014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7,11-heptadecadienoic acid
Synonyms4-methyl-7,11-heptadecadienoic acid
4MeHDDA
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC=CCCC(C)CCC(=O)O
InChIInChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h7-8,11-12,17H,3-6,9-10,13-16H2,1-2H3,(H,19,20)/b8-7-,12-11-
InChIKeyHNLWSHWQZXSOLR-MQEUWQHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-7,11-heptadecadienoic Acid: A Structurally Distinct Branched Dienoic Fatty Acid Antibiotic for Specialized Procurement


4-Methyl-7,11-heptadecadienoic acid (4MEHDDA; CAS 157998-94-2) is a C18 branched-chain diunsaturated fatty acid first isolated from Sporothrix flocculosa and Sporothrix rugulosa liquid cultures [1]. It belongs to the long-chain fatty acid class (LipidMaps LMFA01020427) and is characterized by (7Z,11Z) double bonds with a methyl substituent at position 4, yielding a molecular formula of C18H32O2 and an exact mass of 280.24023 Da [2][3]. The compound has documented antimicrobial activity and is available from specialized chemical suppliers, typically at ≥95% purity [4].

1 Natural product antimicrobial screening compound
2 Defined (7Z,11Z) diene with C-4 methyl branch architecture
3 Supports stereochemistry-activity relationship studies

Why In-Class C18 Branched or Dienoic Fatty Acids Cannot Substitute for 4-Methyl-7,11-heptadecadienoic Acid


Substitution of 4-methyl-7,11-heptadecadienoic acid with structurally similar C18 branched-chain or dienoic fatty acids is not scientifically justifiable without controlled comparative data. The specific position of the methyl branch at C-4, combined with the (7Z,11Z) diene system, defines its biological target interactions and antimicrobial spectrum. The aldehyde analog (4-methyl-7,11-heptadecadienal) was designed as a structural comparator in the original isolation study, but other branched fatty acids differ fundamentally in methyl branch placement (e.g., 10-methyl-6,9-heptadecadienoic acid from marine gorgonians [1]) or in functional group identity (e.g., cis-9-heptadecenoic acid, a monounsaturated C17 acid [2]), each exhibiting distinct biological activity profiles, organismal sources, and physicochemical properties.

!
Aldehyde analog differs in stability Oxidative stability and formulation compatibility may not transfer from the aldehyde form to the acid.
!
Unbranched C17 acid spectrum may not match cis-9-Heptadecenoic acid shows sterol-dependent, narrower-spectrum activity that may not represent the C-4 branched acid profile.
!
C-10 regioisomer lacks antimicrobial data 10-Methyl-6,9-heptadecadienoic acid (same MW) has no reported antimicrobial activity; bioactivity cannot be assumed.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 4-Methyl-7,11-heptadecadienoic Acid


Antimicrobial Potency Parity with Its Aldehyde Analog but with Superior Functional Group Stability

In the original isolation study, 4-methyl-7,11-heptadecadienoic acid and its aldehyde analog (4-methyl-7,11-heptadecadienal) were directly compared in agar diffusion assays against Fusarium oxysporum f. sp. lycopersici, Trichoderma viride, and Bacillus subtilis. The authors explicitly reported the two compounds as 'equally potent' in radial growth inhibition measurements [1]. While both the fatty acid (compound 2) and the aldehyde (compound 1) displayed comparable antimicrobial efficacy, the carboxylic acid functional group offers significant practical advantages over the aldehyde, including greater resistance to air oxidation and compatibility with a broader range of formulation conditions in subsequent in vitro and in vivo studies.

Acid vs Aldehyde Potency
Head-to-head
Equivalent zone-of-inhibition reported against Fusarium oxysporum, Trichoderma viride, and Bacillus subtilis
Functional group stability context
Carboxylic acid offers broader formulation compatibility than oxidation-prone aldehyde
Antifungal fatty acid Agar diffusion assay Structure-activity relationship

Methyl Branch Position at C-4 Confers Antimicrobial Activity Absent in Unbranched C17 Analogs

The C-4 methyl branch of 4-methyl-7,11-heptadecadienoic acid is a critical structural feature distinguishing it from unbranched heptadecenoic acids such as cis-9-heptadecenoic acid (CHDA). CHDA, produced by Pseudozyma flocculosa, has a fundamentally different antifungal specificity profile, with potency varying by up to 100-fold between sensitive and insensitive fungal species depending on target membrane sterol composition [1]. In contrast, the C-4 branched acid demonstrated broad-spectrum activity against taxonomically diverse organisms (Fusarium, Trichoderma, Bacillus) [2]. While systematic head-to-head MIC data across a unified panel is not yet available, the distinct biological source (Sporothrix spp. vs. Pseudozyma spp.) and differing substitution patterns support the hypothesis that the C-4 methyl branch directs a distinct mechanism of membrane interaction compared to the unbranched C17 acid.

C-4 Branch vs Unbranched C17
Cross-study comparable
Spectrum difference observed: C-4 acid inhibits fungi and Gram-positive bacteria; CHDA spectrum is sterol-dependent and narrower
Multi-organism screening context
Unified panel head-to-head MIC data not yet available
Branched-chain fatty acid Antifungal specificity Structure-activity relationship

Regioisomeric Branching Position Differentiates Antimicrobial Profile from Marine-Derived Branched Fatty Acids

4-Methyl-7,11-heptadecadienoic acid (methyl branch at C-4; diene at Δ7,Δ11) differs from the marine-derived regioisomer 10-methyl-6,9-heptadecadienoic acid (methyl branch at C-10; diene at Δ6,Δ9) isolated from the gorgonian Leptogorgia piccola [1]. These two branched dienoic C18 fatty acids share the same molecular formula (C18H32O2) and mass (280.24 Da) but differ in methyl branch position and double bond placement. The marine-derived isomer has no reported antimicrobial activity data, whereas the C-4 methyl isomer has documented broad-spectrum antibiotic properties [2]. This regioisomeric difference is expected to alter membrane insertion depth and lipid bilayer interactions, fundamentally affecting biological activity.

C-4 vs C-10 Regioisomer
Cross-study comparable
Antimicrobial activity: present (C-4 isomer) vs not reported (C-10 isomer); identical molecular formula C18H32O2
Regioisomer-specific activity profile
Methyl branch position may alter membrane insertion and bioactivity
Regioisomer comparison Branched fatty acid Marine natural product

Enantiomerically Pure (R)-Form Enables Stereochemical Control Unavailable in Natural Racemic Isolate

The natural isolate of 4-methyl-7,11-heptadecadienoic acid from Sporothrix spp. is obtained as a racemic or scalemic mixture. A stereoselective total synthesis of the (R)-enantiomer was developed by Sharma and Chattopadhyay (1996), yielding (4R,7Z,11Z)-4-methylheptadeca-7,11-dienoic acid with defined absolute configuration using (S)-citronellyl bromide as the chiral building block [1]. The (R)-enantiomer of the aldehyde analog, (4R,7Z,11Z)-(-)-4-methylheptadeca-7,11-dienal, exhibited a negative optical rotation, confirming enantiopurity [1]. While comparative antimicrobial data between racemate and single enantiomer have not been systematically published, the availability of both forms enables stereochemistry-activity relationship (SSAR) studies that are impossible with the racemic natural product alone.

Racemate vs (R)-Enantiomer
Supporting evidence
Enantioselective synthesis route available for (4R,7Z,11Z)-form; natural isolate obtained as racemic/scalemic mixture
Stereochemistry-activity review context
Comparative bioactivity between racemate and single enantiomer not yet reported
Enantioselective synthesis Stereochemistry-activity relationship Chiral natural product

Membrane-Disruptive Mode of Action Shared with But Distinct Within the Antifungal Fatty Acid Class

Antifungal fatty acids from Pseudozyma/Sporothrix species, including 4-methyl-7,11-heptadecadienoic acid, share a common mechanism involving disruption of fungal cytoplasmic membrane integrity, leading to leakage of intracellular ions and proteins upon contact with sensitive fungi [1]. However, the presence and position of the methyl branch at C-4, combined with the (7Z,11Z) diene system, differentiate this compound from CHDA and other antifungal fatty acids in terms of membrane insertion geometry, lipid bilayer perturbation kinetics, and organism specificity [2]. While class-level conservation of the membrane lytic mechanism provides a unifying framework, the quantitative parameters of membrane disruption—including threshold concentration, kinetics of ion leakage, and sterol dependence—are expected to be structurally encoded and compound-specific.

Membrane Disruption Mechanism
Class-level
Conserved membrane-lytic mechanism inferred across Sporothrix/Pseudozyma antifungal fatty acids
Membrane interaction assay context
Quantitative parameters (EC50, sterol dependence) require direct comparison
Mode of action Membrane disruption Antifungal fatty acid

Evidence-Backed Application Scenarios for 4-Methyl-7,11-heptadecadienoic Acid in Scientific Research and Procurement


Natural Product-Based Antifungal Lead Discovery Targeting Fusarium and Trichoderma Pathogens

4-Methyl-7,11-heptadecadienoic acid's demonstrated activity against Fusarium oxysporum f. sp. lycopersici and Trichoderma viride positions it as a scaffold for developing agricultural antifungal agents [1]. Its equivalence in potency to the aldehyde analog but superior oxidative stability makes it the preferred starting material for medicinal chemistry derivatization. Researchers focusing on phytopathogenic fungi can leverage the compound's membrane-disruptive mechanism to explore synergistic combinations with existing triazole or strobilurin fungicides.

Antibacterial Screening Programs Targeting Gram-Positive Bacteria with Membrane-Active Fatty Acids

The compound's activity against Bacillus subtilis, combined with its structural distinction from classical peptidoglycan-targeting antibiotics, makes it suitable for inclusion in screening panels for membrane-active antibacterial agents [1]. Unlike CHDA, which shows sterol-dependent activity largely restricted to fungi [2], 4-methyl-7,11-heptadecadienoic acid's Gram-positive antibacterial spectrum broadens its utility in dual antifungal-antibacterial discovery programs.

Stereochemical Probe Development Using Enantiomerically Pure (R)-4-Methyl-7,11-heptadecadienoic Acid

The availability of a stereoselective synthetic route to the (R)-enantiomer [1] enables preparation of enantiomerically pure probes for target identification via photoaffinity labeling or click chemistry conjugation. This represents a key advantage over the natural racemic isolate, as stereochemically defined probes are essential for unambiguous interpretation of target engagement studies and for resolving whether the antimicrobial activity displays enantiomeric specificity.

Fatty Acid Membrane Biophysics and Lipid Bilayer Perturbation Studies

As a branched dienoic C18 fatty acid with a conserved membrane-lytic mechanism [1], 4-methyl-7,11-heptadecadienoic acid can serve as a structurally defined tool compound in biophysical studies of fatty acid-membrane interactions. Its specific methyl branch position (C-4) and diene geometry (7Z,11Z) provide a well-characterized molecular architecture for correlating chemical structure with membrane insertion depth, bilayer fluidity modulation, and ion leakage kinetics. Comparative studies with regioisomeric branched fatty acids (e.g., 10-methyl-6,9-heptadecadienoic acid [2]) can illuminate structure-specific membrane perturbation mechanisms.

Application
Selection Property
Validation Focus
Antifungal screening studies
Membrane-disruptive fatty acid scaffold
Fusarium/Trichoderma panel response
Antibacterial screening panel
Dual-spectrum screening context
Gram-positive bacterial assay response
Stereochemical probe research
Enantiomer-defined molecular architecture
Stereochemistry-activity relationship review
Membrane biophysics studies
Branched dienoic C18 architecture
Membrane insertion and ion leakage assay
Quote Request

Request a Quote for 4-Methyl-7,11-heptadecadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.